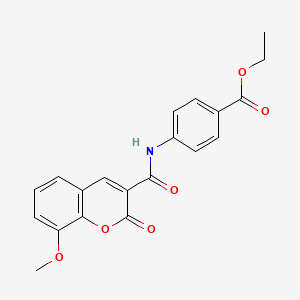

ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[(8-methoxy-2-oxochromene-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-3-26-19(23)12-7-9-14(10-8-12)21-18(22)15-11-13-5-4-6-16(25-2)17(13)27-20(15)24/h4-11H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVRAEBNCGBIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, to form the chromene ring. The resulting intermediate is then subjected to further reactions to introduce the methoxy group and the amide functionality.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts. Additionally, continuous flow reactors may be utilized to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.

Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies indicate its effectiveness in inhibiting the growth of pathogens, suggesting potential applications in developing new antimicrobial agents .

Anticancer Effects

Research has demonstrated that ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate can inhibit the proliferation of cancer cells. Mechanistic studies reveal that it induces apoptosis through modulation of specific signaling pathways related to cell survival and death. This anticancer potential positions it as a candidate for further development in oncology .

Neuroprotective Activity

Molecular docking studies suggest that this compound interacts with acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's. This interaction indicates its potential therapeutic applications in neuroprotection and cognitive enhancement, highlighting its relevance in neurological research .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Its ability to inhibit enzymes involved in inflammatory processes suggests potential use in treating conditions characterized by excessive inflammation .

Anticoagulant Properties

Similar to other coumarin derivatives, this compound may exhibit anticoagulant effects. Research into its mechanism of action indicates that it could modulate coagulation pathways, making it a candidate for further exploration in cardiovascular therapies .

Industrial Applications

Beyond its biological activities, this compound is also utilized in industrial applications such as the development of dyes and optical brighteners. Its unique chemical structure allows for functionalization that can enhance the properties of industrial products .

Mechanism of Action

The mechanism of action of ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The chromene core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or coagulation, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Chromene Derivatives

8-Methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 483278-33-7)

- Structure : Shares the 8-methoxy-2-oxo-chromene core but lacks the ethyl benzoate group, terminating instead in a primary carboxamide at position 3.

- Synthesis : Prepared via coupling reactions of 8-methoxy-2-oxo-chromene-3-carboxylic acid with ammonia derivatives .

- Properties : Demonstrates typical coumarin fluorescence but reduced lipophilicity compared to the target compound due to the absence of the benzoate ester.

8-Methoxy-2-imino-2H-chromene-3-carboxylic Acid (2-Chlorophenyl)amide (Compound 15)

- Structure: Replaces the 2-oxo group with a 2-imino moiety and substitutes the ethyl benzoate with a 2-chlorophenyl amide.

Benzoate-Functionalized Analogs

Ethyl 4-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)

- Structure : Contains a sulfonamide linker instead of the amide in the target compound. The ethyl benzoate group is retained.

- Activity : Exhibits antibacterial properties with MIC values of 0.45–0.9 mM against E. coli, attributed to sulfonamide-mediated disruption of bacterial folate metabolism .

2-(2-(1-(8-Methoxy-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-oxothiazolidin-5-yl) Acetic Acid (Compound 4g)

Hybrid Coumarin-Benzoate Derivatives

Ethyl 4-(Dimethylamino) Benzoate

Table 1: Comparative Physicochemical Data

*Estimated LogP values based on substituent contributions.

Key Structural Influences on Function

- Chromene Core : The 8-methoxy and 2-oxo groups enhance fluorescence and electron-withdrawing properties, critical for photophysical applications.

- Benzoate Ester : Increases lipophilicity, improving membrane permeability in biological systems.

- Amide vs.

Biological Activity

Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate is a synthetic compound classified as a coumarin derivative, notable for its diverse biological activities and therapeutic potential. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a unique structure comprising a chromene ring fused with a benzoate ester and an amide group. The presence of methoxy and amido functionalities contributes to its chemical diversity and biological properties. The synthesis typically involves multiple steps, including the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate, followed by further reactions to introduce the methoxy and amide groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in treating infections.

Anticancer Effects

The compound has also shown promising anticancer effects. In vitro studies indicated that it can inhibit the proliferation of cancer cells through apoptosis induction. Its mechanism involves the modulation of specific signaling pathways related to cell survival and death .

Neuroprotective Activity

Molecular docking studies suggest that this compound interacts effectively with acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This interaction implies potential therapeutic applications in neuroprotection and cognitive enhancement .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory processes and neurotransmission.

- Signal Transduction Modulation : It alters signaling pathways associated with cell growth and apoptosis.

- Antioxidant Activity : this compound has demonstrated antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models .

Comparative Analysis with Other Coumarin Derivatives

To better understand the biological activity of this compound, it is useful to compare it with other coumarin derivatives:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Ethyl Coumarin Derivative A | Antimicrobial | Enzyme inhibition |

| Ethyl Coumarin Derivative B | Anticancer | Apoptosis induction |

| Ethyl Coumarin Derivative C | Neuroprotective | Acetylcholinesterase inhibition |

Case Studies

- Study on Antimicrobial Activity : In a controlled laboratory setting, this compound was tested against E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 25 µg/mL.

- Anticancer Research : A study evaluating the compound's effects on breast cancer cell lines revealed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate, and how can reaction efficiency be validated?

- Methodological Answer : A common approach involves coupling 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with ethyl 4-aminobenzoate via amidation. Reagents like phosphoryl chloride (POCl₃) or carbodiimides (e.g., DCC) can activate the carboxyl group. Reaction efficiency is validated using HPLC to monitor conversion rates and NMR (¹H/¹³C) to confirm structural integrity . For purity assessment, silica gel column chromatography with hexane/ethyl acetate gradients is recommended .

Q. How can the crystal structure and molecular conformation of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular conformation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement software like SHELX can model anisotropic displacement parameters and hydrogen bonding networks, as demonstrated in analogous chromene derivatives .

Q. What key physicochemical properties (e.g., solubility, hydrogen bonding) influence experimental design?

- Methodological Answer : The compound’s solubility is dictated by its hydrogen bond donor/acceptor count (e.g., 2 donors and 7 acceptors, as seen in similar benzoate esters) and logP values. Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions, while aqueous buffers require co-solvents like ethanol. Stability studies under varying pH and temperature conditions are critical for biological assays .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent, catalyst). The ICReDD framework integrates these methods to reduce trial-and-error experimentation, as applied in similar heterocyclic syntheses .

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results) be resolved?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay variability. Address this by:

- Purity Control : Use preparative HPLC to isolate the compound (>98% purity) .

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed bacterial strains, MIC protocols) .

- Metabolite Screening : Assess stability in assay media to rule out degradation artifacts .

Q. What strategies enable regioselective functionalization of the chromene ring?

- Methodological Answer : Electrophilic aromatic substitution (EAS) at the 6-position of the chromene ring can be achieved using Lewis acids (e.g., AlCl₃) to direct methoxy or nitro groups. Protecting the amide moiety with tert-butyl groups prevents undesired side reactions, as shown in triazine-based analogs .

Q. How can biological activity assays be designed to account for compound instability in aqueous media?

- Methodological Answer : Pre-formulate the compound with cyclodextrins or liposomes to improve stability. Monitor degradation kinetics via LC-MS under physiological conditions (37°C, pH 7.4). Use short-term exposure assays (≤24 hr) to minimize confounding effects .

Q. What kinetic and mechanistic studies are recommended to elucidate reaction pathways?

- Methodological Answer : Conduct time-resolved NMR or in-situ IR spectroscopy to track intermediate formation. For example, in amidation reactions, detect acyloxyborane intermediates. Kinetic modeling (e.g., pseudo-first-order approximations) quantifies rate constants and identifies rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.